molecular formula C12H8BrClN2O5S B5035598 N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide

N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide

Cat. No. B5035598
M. Wt: 407.62 g/mol
InChI Key: KAYRZSCFXGUCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide, also known as BNIT-9, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BNIT-9 belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, BNIT-9 has been found to have a unique mechanism of action that sets it apart from other sulfonamides.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide involves the inhibition of mitochondrial respiration. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide targets the mitochondrial electron transport chain, specifically complex II, which leads to the accumulation of reactive oxygen species (ROS). The accumulation of ROS leads to the depolarization of the mitochondrial membrane potential, which triggers apoptosis in cancer cells. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has also been found to inhibit the expression of hypoxia-inducible factor 1α (HIF-1α), which is a transcription factor that plays a crucial role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has also been found to have anti-angiogenic properties, which means that it inhibits the formation of new blood vessels. This is an important property in cancer research, as the growth and spread of cancer cells depend on the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is its specificity for complex II of the mitochondrial electron transport chain. This means that it has a targeted mechanism of action that is specific to cancer cells. Another advantage is its ability to induce apoptosis in cancer cells, which is a crucial step in cancer treatment. However, one limitation of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for research on N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide. One direction is to investigate its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its potential in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to investigate its toxicity and to optimize its solubility for in vivo administration.
Conclusion:
In conclusion, N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications, specifically in cancer research. Its unique mechanism of action, anti-inflammatory properties, and anti-angiogenic properties make it a promising candidate for further research. However, further research is needed to investigate its potential toxicity and to optimize its solubility for in vivo administration.

Synthesis Methods

The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide involves the reaction of 3-bromo-4-hydroxyaniline with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide as a yellow solid. The purity of the compound can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been found to have potential therapeutic applications in various fields of research. One of its most promising applications is in cancer research. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondrial membrane potential. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.

properties

IUPAC Name

N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O5S/c13-9-5-7(1-4-12(9)17)15-22(20,21)8-2-3-10(14)11(6-8)16(18)19/h1-6,15,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYRZSCFXGUCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.